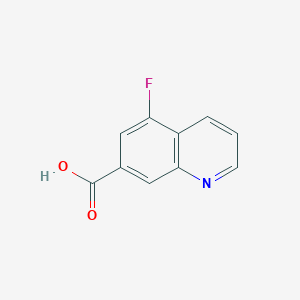5-Fluoroquinoline-7-carboxylic acid
CAS No.:
Cat. No.: VC13805239
Molecular Formula: C10H6FNO2
Molecular Weight: 191.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H6FNO2 |
|---|---|
| Molecular Weight | 191.16 g/mol |
| IUPAC Name | 5-fluoroquinoline-7-carboxylic acid |
| Standard InChI | InChI=1S/C10H6FNO2/c11-8-4-6(10(13)14)5-9-7(8)2-1-3-12-9/h1-5H,(H,13,14) |
| Standard InChI Key | WEXCNXGOPZDYRR-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C(C=C2F)C(=O)O)N=C1 |
| Canonical SMILES | C1=CC2=C(C=C(C=C2F)C(=O)O)N=C1 |
Introduction
Chemical Identity and Structural Characteristics
5-Fluoroquinoline-7-carboxylic acid (IUPAC name: 5-fluoroquinoline-7-carboxylic acid) is a quinoline derivative featuring a fluorine atom at the C-5 position and a carboxylic acid group at the C-7 position. The quinoline core consists of a benzene ring fused to a pyridine ring, with substitutions at strategic positions modulating its electronic and steric properties. The fluorine atom enhances electronegativity and metabolic stability, while the carboxylic acid group facilitates interactions with biological targets through hydrogen bonding and ionic interactions .
Physicochemical Properties
-
Molecular formula: C₁₀H₆FNO₂
-
Molecular weight: 191.16 g/mol
-
LogP (predicted): 1.2 ± 0.3 (moderate lipophilicity)
-
pKa (carboxylic acid): ~4.2, enabling ionization at physiological pH
Synthetic Methodologies and Optimization
The synthesis of 5-fluoroquinoline-7-carboxylic acid involves multi-step reactions prioritizing regioselective halogenation and carboxylation. A patented route for analogous benzofuran-7-carboxylic acids provides insights into scalable strategies .
Halogenation and Cyclization
Key steps include:
-
Halogenation: Introduction of fluorine at C-5 using N-fluorosuccinimide (NFS) or Selectfluor® in polar aprotic solvents (e.g., DMF) at 80–100°C.
-
Carboxylation: Directing a carboxylic acid group to C-7 via Ullmann coupling or carboxylation of a pre-functionalized intermediate.
A modified approach from CN110818661B employs:
-
Step 1: Halogenation of 4-protected amino-2-hydroxybenzoic acid with N-chlorosuccinimide (NCS) in 1,2-dichloroethane (yield: 68–75%) .
-
Step 2: Palladium-catalyzed coupling with triethylsilyl acetylene to form the benzofuran core (yield: 71.2%) .
-
Step 3: Deprotection and hydrolysis under alkaline conditions to yield the carboxylic acid (yield: 81.1%) .
Table 1: Synthetic Yields for Analogous Compounds
| Step | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| 1 | Halogenation | 68–75 | NCS, 1,2-DCE, 80°C |
| 2 | Coupling with triethylsilyl | 71.2 | PdCl₂, CuI, 50–55°C |
| 3 | Deprotection/Hydrolysis | 81.1 | K₂CO₃, H₂O/dioxane, 70°C |
Biological Activity and Mechanism of Action
Antiviral Activity
Fluoroquinoline derivatives exhibit inhibitory effects on HIV-1 integrase (IN), a viral enzyme critical for proviral DNA integration. In a study of 5-fluoroquinolone-3-carboxylic acids, compound 4e demonstrated potent activity against wild-type HIV-1 (EC₅₀ = 0.032 μM) and mutant strain A17 (EC₅₀ = 0.082 μM) . While structural differences exist between quinolones and quinolines, the C-5 fluorine and C-7 carboxylate are hypothesized to coordinate with IN’s Mg²⁺ cofactors, disrupting catalytic activity .
| Compound | Target | EC₅₀/MIC | Organism |
|---|---|---|---|
| 4e (Quinolone) | HIV-1 IN | 0.032 μM | HIV-1 (Wild-type) |
| FQH-2 | DNA Gyrase | Not reported | S. aureus |
Structure-Activity Relationship (SAR) Analysis
Role of C-5 Fluorine
-
Electron-Withdrawing Effect: Enhances binding to metal ions in enzymatic active sites (e.g., Mg²⁺ in HIV-1 IN) .
-
Metabolic Stability: Reduces oxidative degradation by cytochrome P450 enzymes .
Impact of C-7 Carboxylic Acid
-
Hydrogen Bonding: Interacts with conserved residues in bacterial topoisomerases (e.g., Ser84 in E. coli gyrase) .
-
Ionization State: Deprotonated at physiological pH, facilitating penetration through bacterial membranes .
Pharmacological Applications and Research Gaps
Antibacterial Drug Development
While FQH-2 showed no cytotoxicity in non-bacterial cells , further studies are needed to evaluate mammalian cell toxicity and pharmacokinetics for the quinoline variant.
Future Directions and Concluding Remarks
-
Synthetic Optimization: Improve regioselectivity in halogenation and coupling steps to enhance yields beyond 80% .
-
Targeted Delivery: Develop prodrugs (e.g., ester derivatives) to improve oral bioavailability.
-
Mechanistic Studies: Elucidate interactions with viral integrases and bacterial topoisomerases via crystallography.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume